REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.C(=O)([O-])[O-].[K+].[K+].[CH:14]1[C:23]2[CH:22]=[CH:21][CH:20]=[C:19]([S:24](Cl)(=[O:26])=[O:25])[C:18]=2[CH:17]=[CH:16][N:15]=1>C(Cl)(Cl)Cl>[CH:14]1[C:23]2[CH:22]=[CH:21][CH:20]=[C:19]([S:24]([N:5]3[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]3)(=[O:26])=[O:25])[C:18]=2[CH:17]=[CH:16][N:15]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C1=NC=CC=2C(=CC=CC12)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
was stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
CUSTOM
|
Details
|
the mixed solution thus obtained
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
WASH
|
Details
|
the reaction solution was washed with 50 ml of a 5N aqueous sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 50 ml of a 5N aqueous hydrochloric acid solution
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 100 ml of chloroform
|
Type
|
EXTRACTION
|
Details
|
the chloroform layer extracted
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
After the chloroform was distilled
|
Type
|
ADDITION
|
Details
|
under reduced pressure, 50 ml of a 5N aqueous hydrochloric acid solution was added to the residue
|
Type
|
CUSTOM
|
Details
|
condensed to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crystalline residue thus obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=NC=CC=2C(=CC=CC12)S(=O)(=O)N1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.9 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 831.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |